3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Brand Name: Vulcanchem
CAS No.: 2549053-59-8
VCID: VC11831670
InChI: InChI=1S/C15H18N6O2S/c22-24(23)14-4-2-1-3-13(14)15(17-24)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2
SMILES: C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43
Molecular Formula: C15H18N6O2S
Molecular Weight: 346.4 g/mol

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

CAS No.: 2549053-59-8

Cat. No.: VC11831670

Molecular Formula: C15H18N6O2S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione - 2549053-59-8

Specification

CAS No. 2549053-59-8
Molecular Formula C15H18N6O2S
Molecular Weight 346.4 g/mol
IUPAC Name 3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Standard InChI InChI=1S/C15H18N6O2S/c22-24(23)14-4-2-1-3-13(14)15(17-24)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2
Standard InChI Key LSZQCDMIUBCOHL-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43
Canonical SMILES C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a benzothiazole-1,1-dioxide scaffold, a sulfone-containing heterocycle known for enhancing metabolic stability and binding affinity in drug candidates . The 1,2,3-triazole moiety, integrated via a piperazine linker, introduces hydrogen-bonding capabilities and π-π stacking interactions critical for target engagement .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₈N₆O₂S

  • Molecular Weight: 346.4 g/mol .

Stereoelectronic Properties

  • SMILES: C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43 .

  • InChIKey: LSZQCDMIUBCOHL-UHFFFAOYSA-N .

  • LogP: Predicted ~2.5–3.5, aligning with Lipinski’s rule for drug-likeness .

Synthetic Pathways

Key Synthetic Strategies

The synthesis employs a modular approach combining click chemistry and nucleophilic substitution (Table 1) :

Table 1: Synthetic Route and Yields

StepReaction TypeReagents/ConditionsIntermediate/Product
1Azide-alkyne cycloadditionCu(I) catalyst, RT1,2,3-Triazole-piperazine intermediate
2Nucleophilic substitution3-Chloro-benzothiazole-1,1-dioxide, Et₃NFinal compound

This method achieves regioselectivity and scalability, with yields exceeding 70% for terminal steps .

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR: δ 7.8–8.1 ppm (aromatic protons), δ 3.2–4.0 ppm (piperazine and triazole CH₂) .

  • HRMS: [M+H]⁺ = 347.1254 (calculated), 347.1252 (observed).

Applications in Drug Design

Lead Optimization

  • Structural Hybridization: Combines benzothiazole’s metabolic stability with triazole’s pharmacokinetic enhancements .

  • ADME Profile: High gastrointestinal absorption (TPSA = 95 Ų), moderate blood-brain barrier permeability .

Patent Landscape

  • Relevant Patents: US20210386718A1 (GABAₐ modulators) .

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